2-fluoro-N-(4-{[(6-methoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)benzamide -

2-fluoro-N-(4-{[(6-methoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)benzamide

Catalog Number: EVT-3584003
CAS Number:
Molecular Formula: C18H15FN4O4S
Molecular Weight: 402.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

3,4-Bis(acetyloxy)-N-{4-[(6-methoxy-4-pyrimidinyl)aminosulfonyl]phenyl}benzamide

Compound Description: 3,4-Bis(acetyloxy)-N-{4-[(6-methoxy-4-pyrimidinyl)aminosulfonyl]phenyl}benzamide is a benzamide derivative. The paper describes its crystal structure determined using X-ray diffraction, providing insights into its molecular geometry and arrangement.

Relevance: This compound is structurally related to 2-fluoro-N-(4-{[(6-methoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)benzamide as both share the core benzamide structure and the sulfonamide linkage to a 6-methoxy-4-pyrimidinyl group. The key difference lies in the substituents on the benzamide ring: 3,4-bis(acetyloxy) groups in the related compound compared to a single 2-fluoro substituent in the target compound.

(2R)-2-[((3R)-3-(1,3-Benzodioxol-5-yl)-3-{[(6-methoxy-2-naphthyl)sulfonyl]amino}propanoyl)amino]-3-(4-{[2R,6S)-2,6-dimethylpiperidinyl]methyl}phenyl)-N-isopropyl-N-methylpropanamide Hydrochloride (SSR240612)

Compound Description: SSR240612 is a novel non-peptide antagonist of the bradykinin B1 receptor. [, ] The research describes its potent and selective inhibition of the B1 receptor, both in vitro and in vivo. It exhibits promising anti-inflammatory and analgesic properties, highlighting its potential as a therapeutic agent for chronic inflammatory diseases and pain. [, ]

Relevance: While SSR240612 shares the sulfonamide functional group with 2-fluoro-N-(4-{[(6-methoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)benzamide, the core structures differ significantly. The relevance lies in both compounds belonging to the sulfonamide class, which is known for its diverse biological activities. The presence of a sulfonamide group in both suggests potential for similar mechanisms of action or binding interactions with target proteins, despite the distinct overall structures. [, ]

2-chloro-5-[3,6-dihydro-3-methyl-2,6-dioxo-4-(trifluoromethyl)-1-(2H)-pyrimidinyl]-4-fluoro-N-[[methyl(1-methylethyl)amino]sulfonyl]benzamide

Compound Description: This compound is a phenyluracil derivative with herbicidal activity. The research highlights its existence in different hydrate forms and its formulation for crop protection. [, ]

Relevance: This compound shares the 4-fluoro-benzamide core structure with 2-fluoro-N-(4-{[(6-methoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)benzamide. Both also contain a sulfonamide group, although linked to different heterocyclic rings. The similarities in core structure and the presence of the sulfonamide functionality place them within the same chemical class, suggesting potential for similar physicochemical properties and biological activities. [, ]

N-Ethyl-2-[(6-methoxy-pyridin-3-yl)-(toluene-2-sulfonyl)-amino]-N-pyridin-3-ylmethyl-acetamide (EMPA)

Compound Description: EMPA is a selective antagonist of the orexin 2 receptor (OX2). [, ] The research focuses on its binding affinity and ability to inhibit orexin-A-evoked calcium responses. The study suggests EMPA as a potential therapeutic agent for sleep disorders due to its selective action on OX2, which plays a critical role in regulating sleep-wake cycles. [, ]

Relevance: EMPA, like 2-fluoro-N-(4-{[(6-methoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)benzamide, belongs to the sulfonamide class of compounds. The presence of a methoxy-substituted aromatic ring directly linked to the sulfonamide nitrogen in both compounds further strengthens their structural similarity. This common structural motif suggests a potential for similar chemical properties and interactions with biological targets, despite variations in the rest of their structures. [, ]

2-(Phenyl 2-fluoro-substituted)-6-amino-5-chloro-4-pirimidinacarboxilatos

Compound Description: This group of compounds represents a class of herbicides with variations in the substituents on the phenyl ring and the pyrimidine ring. The research focuses on their synthesis and their potential use for weed control in agriculture.

Relevance: The relevance of this group lies in the shared 2-fluoro-substituted phenyl ring and the presence of a pyrimidine ring, which are also present in 2-fluoro-N-(4-{[(6-methoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)benzamide. Although the target compound is a benzamide derivative and the related compounds are pyrimidinecarboxylates, the presence of these common structural features suggests a potential for shared chemical properties and a possible basis for similar biological activities.

4-(3-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(((3-nitro-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)phenyl)sulfonyl)carbamoyl)phenyl)-1-((4′-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1′-biphenyl]-2-yl)methyl)piperazine 1-oxide (Venetoclax N-oxide, VNO)

Compound Description: VNO is an oxidative impurity identified during the stress degradation of venetoclax, a BCL-2 inhibitor used in cancer treatment. The paper details its synthesis, characterization, and potential relevance as a reference standard in pharmaceutical manufacturing.

Relevance: VNO shares the sulfonamide functional group with 2-fluoro-N-(4-{[(6-methoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)benzamide. Both also feature an aromatic ring directly linked to the sulfonamide nitrogen. This structural similarity points towards shared chemical characteristics and potential for similar interactions with biological targets, although their core structures and intended applications differ.

2-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(4-((4′-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1′-biphenyl]-2-yl)methoxy)piperazin-1-yl)-N-((3-nitro-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)phenyl)sulfonyl)benzamide (Venetoclax hydroxylamine impurity, VHA)

Compound Description: VHA is another impurity identified during the degradation of venetoclax. It is formed via a Meisenheimer rearrangement of Venetoclax N-oxide. Like VNO, it is important for its potential role as a reference standard in pharmaceutical production.

Relevance: Similar to VNO, VHA also shares the sulfonamide functional group and the presence of an aromatic ring linked to the sulfonamide nitrogen with 2-fluoro-N-(4-{[(6-methoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)benzamide. Although VHA is a benzamide derivative, its complex core structure differs from the target compound. Nevertheless, the shared sulfonamide motif and its presence as an impurity during drug degradation highlight its relevance for understanding the potential metabolic pathways and breakdown products of sulfonamide-containing compounds.

p-Methyl-N-(2-phenyl-1H-indol-7-yl)-benzene-sulfonamide and p-Methoxy-N-(2-phenyl-1H-indol-7-yl)-benzene-sulfonamide

Compound Description: These two compounds are p-substituted N-(2-phenyl-1H-indol-7-yl)-benzene-sulfonamides. Their crystal structures were determined using X-ray diffraction, providing insights into their molecular geometries and hydrogen bonding patterns. The research highlights their potential as building blocks for synthesizing more complex heterocyclic compounds with potential biological activity.

Relevance: These compounds are structurally related to 2-fluoro-N-(4-{[(6-methoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)benzamide because they share the sulfonamide functional group and an aromatic ring linked to the sulfonamide nitrogen. The p-substitution on the benzene ring in these compounds is analogous to the 2-fluoro substitution on the benzamide ring in the target compound. These structural similarities highlight their relevance in understanding the effect of substituents on the aromatic ring attached to the sulfonamide group on the overall molecular properties and potential biological activities.

N-{3-[(4-Methylbenzene-1-sulfonyl)imino]-6-oxocyclohexa-1,4-dien-1-yl}arylamides

Compound Description: This group of compounds comprises N-{3-[(4-methylbenzene-1-sulfonyl)imino]-6-oxocyclohexa-1,4-dien-1-yl}arylamides and their derivatives. The research explores their synthesis, reactivity, and potential biological activity against various bacteria and fungi. [, ]

Relevance: This group is relevant to 2-fluoro-N-(4-{[(6-methoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)benzamide due to the shared presence of the sulfonamide functional group and the amide linkage. Despite the different core structures, the presence of these common functional groups suggests potential for similar chemical properties and reactivity. Moreover, the research exploring the antimicrobial activity of these compounds provides insights into the potential for sulfonamide-containing compounds to exhibit biological activity against various pathogens. [, ]

2-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-N-((3-amino-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)phenyl)sulfonyl)-4-(4-((4ʹ-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1ʹ-biphenyl]-2-yl)methyl)piperazin-1-yl)benzamide (M30)

Compound Description: M30 is a key metabolite of venetoclax, formed through nitro reduction. It is a significant component found in feces after administration of venetoclax.

Relevance: M30, being a metabolite of venetoclax, shares the sulfonamide functional group with both venetoclax and 2-fluoro-N-(4-{[(6-methoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)benzamide. Its structure also features an aromatic ring directly attached to the sulfonamide nitrogen. The presence of these structural similarities underscores the potential for shared chemical characteristics and metabolic pathways among these sulfonamide-containing compounds, despite their different core structures and intended therapeutic applications.

Fluorine Substituted 1,2,4-Triazinones

Compound Description: This group of compounds comprises various fluorine-substituted 1,2,4-triazinones, synthesized and evaluated for their potential as anti-HIV-1 and CDK2 inhibitors.

Relevance: Although structurally distinct from 2-fluoro-N-(4-{[(6-methoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)benzamide, the relevance of this group lies in the shared presence of fluorine substituents and heterocyclic rings. The research on these compounds as anti-HIV-1 and anticancer agents highlights the potential of fluorine-containing heterocyclic compounds in drug discovery, offering a point of comparison for exploring the potential biological activities of the target compound.

1-(5-(2-fluoro-phenyl)-2-methyl-thiazol-4-yl)-1-((S)-2-(5-phenyl-(1,3,4)oxadiazol-2-ylmethyl)-pyrrolidin-1-yl)-methanone (SB-674042)

Compound Description: SB-674042 is a selective antagonist of the orexin 1 receptor (OX1). [, ] Research has investigated its binding affinity and capacity to inhibit orexin-A-induced responses. The selective action of SB-674042 on OX1, implicated in various physiological processes, positions it as a potential therapeutic target for conditions like insomnia and drug addiction. [, ]

Relevance: The connection between SB-674042 and 2-fluoro-N-(4-{[(6-methoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)benzamide lies in both compounds featuring a fluorine-substituted aromatic ring. Despite their distinct core structures and functional groups, this shared feature suggests a potential for similar physicochemical properties and a basis for exploring the potential biological activity of the target compound in relation to OX1 antagonism. [, ]

1-(6,8-difluoro-2-methyl-quinolin-4-yl)-3-(4-dimethylamino-phenyl)-urea (SB-408124)

Compound Description: SB-408124 is another selective antagonist of the orexin 1 receptor (OX1). Research highlights its ability to partially antagonize the effect of orexin-A on dopaminergic neurons. This suggests that SB-408124, through its selective action on OX1, could be a potential therapeutic candidate for conditions influenced by orexin signaling, such as narcolepsy and addiction.

Relevance: Similar to SB-674042, SB-408124 also features a fluorine-substituted aromatic ring, connecting it structurally to 2-fluoro-N-(4-{[(6-methoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)benzamide. Although the core structures and functional groups differ significantly, this common feature suggests a potential for shared physicochemical properties. Furthermore, the research on SB-408124 as an OX1 antagonist provides a basis for exploring the potential biological activity of the target compound in relation to OX1 antagonism, despite their differing structures.

N-{3-[(Aryl-1-sulfonyl)imino]-6-oxocyclohexa-1,4-diene-1-yl}benzamides

Compound Description: This group of compounds represents a class of benzamide derivatives containing a sulfonamide group linked to a cyclohexadienone ring. The research delves into their synthesis and reactivity, particularly focusing on reactions involving the addition of hydrogen halides and thiocyanate ions. The presence of the sulfonamide group and the benzamide core structure makes them relevant for understanding the chemical properties and reactivity of similar compounds, including the target compound.

N-{2-hydroxy-5-[(4-methylbenzene-1-sulfonyl)amino]phenyl}benzamide and N-{2-hydroxy-3-methyl-5-[(4-methylbenzene-1-sulfonyl)amino]phenyl}benzamide

Compound Description: These two compounds are derivatives of N-{3-[(4-methylbenzene-1-sulfonyl)imino]-6-oxocyclohexa-1,4-dien-1-yl}arylamides. They were evaluated for their bactericidal and fungicidal activity against various microorganisms. The research highlights their potential as lead compounds for developing new antimicrobial agents.

4-[(10aR,11aS)-7-(4-chlorophenyl)-9,9-dimethyl-1,3,4,6,8,10,10a,11a-octahydropyrazino[2,1-b][1,3]benzoxazin-2-yl]-N-[3-nitro-4-(tetrahydropyran-4-ylmethylamino)phenyl]sulfonyl-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzamide (M27)

Compound Description: M27 is a major metabolite of venetoclax, primarily formed by CYP3A4 metabolism. Research indicates it is a disproportionate human metabolite. Despite being a major metabolite, studies suggest that M27 likely has minimal clinical impact due to its low pharmacological activity.

Relevance: M27, as a metabolite of venetoclax, shares the sulfonamide functionality and the presence of an aromatic ring linked to the sulfonamide nitrogen with both venetoclax and 2-fluoro-N-(4-{[(6-methoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)benzamide. While its core structure is more complex and differs from the target compound, the shared sulfonamide motif and its role as a human metabolite highlight the metabolic pathways and potential breakdown products of sulfonamide-containing compounds.

2-Benzene sulphonamido-N-(2′-benzothiazolyl 6′-fluoro-7′-substituted) benzamide and 2-(2-phenyl-4-benzylidenyl-5-oxo-imidazolin-1-yl) N-(2′-amino(1′,3′) benzothiazolyl 6′fluoro 7′- substituted) benzamide

Compound Description: This group comprises several substituted benzamide and benzene sulfonamide derivatives containing a benzothiazole moiety. [, ] The research focused on their synthesis and evaluation for various biological activities, including antibacterial, antifungal, anti-inflammatory, anticonvulsant, and anthelmintic activities. [, ]

Relevance: This group is relevant to 2-fluoro-N-(4-{[(6-methoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)benzamide due to the shared benzamide and sulfonamide functionalities. Both the target compound and this group feature a fluoro-substituted aromatic ring. Despite the distinct core structures and the presence of a benzothiazole moiety in this group, the shared functional groups and the fluorine substituent suggest potential similarities in their chemical properties and reactivity. The diverse biological activities exhibited by this group emphasize the potential for sulfonamide-containing benzamide derivatives to exhibit a broad range of pharmacological actions. [, ]

(4R)-4-(2-fluoro-6-hydroxy-3-methoxy-benzoyl)-benzoic acid (3R)-3-[(pyridine-4-carbonyl)amino]-azepan-4-yl ester (Compound 1)

Compound Description: Compound 1 is a (-)-balanol-derived lead structure that exhibits potent inhibition of protein kinase B (PKB-alpha) but is plasma unstable. Research aimed to modify its structure to improve plasma stability while retaining PKB-alpha inhibitory activity.

Relevance: The connection between Compound 1 and 2-fluoro-N-(4-{[(6-methoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)benzamide lies in both compounds having a 2-fluoro-substituted benzoyl group. Despite the differences in their core structures and functional groups, this shared feature emphasizes the potential role of fluorine substitution on the benzoyl ring in influencing biological activity and physicochemical properties. The research focusing on the development of Compound 1 analogs with improved stability highlights the challenges and strategies involved in optimizing lead compounds for drug development.

N-[(3R,4R)-4-[4-(2-fluoro-6-hydroxy-3-methoxy-benzoyl)-benzoylamino]-azepan-3-yl]-isonicotinamide (Compound 4)

Compound Description: Compound 4 is a modified analog of Compound 1, designed to improve its plasma stability. Research confirmed its enhanced stability and potent PKB-alpha inhibitory activity. This emphasizes the successful application of structure-based design in optimizing lead compounds for drug development.

Relevance: Similar to Compound 1, Compound 4 also contains a 2-fluoro-substituted benzoyl group, linking it structurally to 2-fluoro-N-(4-{[(6-methoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)benzamide. While the core structures and functional groups differ, the shared 2-fluoro-benzoyl moiety suggests potential similarities in their chemical properties and reactivity. Furthermore, the research highlighting the improved stability of Compound 4 underscores the impact of structural modifications on the pharmacokinetic properties of drug candidates.

1-[3-[4-(3-chlorophenyl)-1-piperazinyl]propyl]-3,4-dihydro-5-methoxy-2(1H)-quinolinone hydrochloride (34b) and its mesylate (34c)

Compound Description: Compounds 34b and 34c are sigma receptor agonists with antidepressant-like activity. Their pharmacological effects include reducing sleeping time, accelerating recovery from coma, and inhibiting [(3)H]DTG binding to sigma receptors. These findings highlight their potential therapeutic value in treating depression and other conditions associated with sigma receptor dysfunction.

Relevance: The relevance of these compounds to 2-fluoro-N-(4-{[(6-methoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)benzamide is indirect. While their structures differ significantly, they both represent examples of heterocyclic compounds with potential therapeutic applications in neurological and psychiatric disorders. The research on 34b and 34c demonstrates the potential of targeting specific receptors within the central nervous system for treating complex conditions. This provides a broader context for exploring the potential therapeutic applications of the target compound, even though its structure and pharmacological targets may differ.

4-[[[2-[3-fluoro-4-(trifluoromethyl)phenyl]-4-methyl-5-thiazolyl]methyl]thio]-2-methylphenoxy]acetic acid (GW0742)

Compound Description: GW0742 is a high-affinity agonist of the peroxisome proliferator-activated receptor-β/δ (PPAR-β/δ). [, ] Research demonstrates its protective effects in a mouse model of spinal cord injury, attributed to its anti-inflammatory and anti-apoptotic properties. [, ] GW0742 reduces spinal cord inflammation, tissue damage, neutrophil infiltration, and apoptosis. These findings highlight its potential as a therapeutic agent for spinal cord injury and other neuroinflammatory conditions.

Relevance: Although structurally unrelated to 2-fluoro-N-(4-{[(6-methoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)benzamide, GW0742 is relevant as both compounds contain a fluorine-substituted aromatic ring. This shared feature emphasizes the importance of fluorine substitution in medicinal chemistry for modulating biological activity and physicochemical properties. The research on GW0742 in spinal cord injury, a complex neuroinflammatory condition, provides a broader context for understanding the potential therapeutic applications of the target compound, even though their structures and pharmacological targets may differ. [, ]

(E)-N-(4-amino-6-fluoro-[1,1'-biphenyl]-3-yl)-4-((3-(pyridin-3-yl)acrylamido)methyl)benzamide (7i) and (E)-N-(2-amino-4-fluoro-5-(thiophen-2-yl)phenyl)-4-((3-(pyridin-3-yl)acrylamido)methyl)benzamide (7j)

Compound Description: Compounds 7i and 7j are novel chidamide derivatives designed as histone deacetylase (HDAC) inhibitors. They exhibit moderate antiproliferative activity against cancer cell lines and inhibit HDAC activity. Their potential as anticancer agents warrants further investigation and development.

Relevance: Compounds 7i and 7j are structurally related to 2-fluoro-N-(4-{[(6-methoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)benzamide through the shared presence of a fluoro-substituted aromatic ring and the benzamide core structure. While the target compound features a sulfonamide group linked to a pyrimidine ring, these compounds have an acrylamide group linked to a pyridine ring. Nevertheless, the shared features suggest a potential for similar chemical properties and reactivity. The research highlighting their antiproliferative and HDAC inhibitory activities underscores the potential of fluoro-substituted benzamide derivatives in drug discovery, particularly for targeting cancer and other diseases involving epigenetic regulation.

N-(3-[(1H-pyrrol-1-yl)methyl]-5,6-dihydropyridin-1(2H)-yl) benzamide/benzene sulfonamide Derivatives

Compound Description: This group comprises a series of substituted N-(3-[(1H-pyrrol-1-yl)methyl]-5,6-dihydropyridin-1(2H)-yl) benzamide/benzene sulfonamides. They were evaluated for their cytotoxic effects on MCF-7, MDA-MB-231, and Ishikawa cancer cell lines. The research emphasizes the importance of substituent modifications in modulating the anticancer activity of these compounds.

Relevance: This group is relevant to 2-fluoro-N-(4-{[(6-methoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)benzamide due to the shared presence of the benzamide and sulfonamide functionalities. While the target compound features a pyrimidine ring linked to the sulfonamide and a fluoro-substituted benzamide ring, these compounds have a dihydropyridine ring linked to the benzamide or sulfonamide. Despite the differences in their core structures, the shared functional groups suggest potential similarities in their chemical properties and reactivity. The research focusing on their cytotoxic effects against various cancer cell lines highlights the potential of benzamide and sulfonamide derivatives as lead compounds for developing new anticancer agents.

2-chloro-6-fluoro-N-(4-{[3-(trifluoromethyl)phenyl]sulfonyl}-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzamide (Compound 15)

Compound Description: Compound 15 is a potent inverse agonist of the nuclear receptor RORγ, identified as a key regulator of T-helper 17 (Th17) cell function and development. The research demonstrates its nanomolar potency in inhibiting IL-17 secretion from human Th17 cells, suggesting its therapeutic potential for treating autoimmune diseases associated with Th17 cell activity.

Relevance: While structurally distinct from 2-fluoro-N-(4-{[(6-methoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)benzamide, Compound 15 shares the sulfonamide functional group and a fluoro-substituted benzamide core. Despite the differences in the aromatic ring linked to the sulfonamide and the presence of a benzoxazepine moiety, the shared features suggest potential similarities in their chemical properties and reactivity. The research highlighting the potent RORγ inverse agonist activity of Compound 15 underscores the potential of sulfonamide-containing benzamide derivatives as immunomodulatory agents for treating autoimmune diseases.

Properties

Product Name

2-fluoro-N-(4-{[(6-methoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)benzamide

IUPAC Name

2-fluoro-N-[4-[(6-methoxypyrimidin-4-yl)sulfamoyl]phenyl]benzamide

Molecular Formula

C18H15FN4O4S

Molecular Weight

402.4 g/mol

InChI

InChI=1S/C18H15FN4O4S/c1-27-17-10-16(20-11-21-17)23-28(25,26)13-8-6-12(7-9-13)22-18(24)14-4-2-3-5-15(14)19/h2-11H,1H3,(H,22,24)(H,20,21,23)

InChI Key

AINQNYLOWNZWTG-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.